

Flumioxazin: A Technical Guide to its History, Development, and Mechanism of Action

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Compound of Interest

Compound Name: *Flumioxazin*

Cat. No.: *B1672886*

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Abstract: **Flumioxazin** is a broad-spectrum N-phenylphthalimide herbicide widely utilized for pre- and post-emergence control of broadleaf weeds and some grasses in a variety of agricultural and non-crop settings. Developed by Sumitomo Chemical Co., Ltd., it was first registered in 2001 and has become a critical tool in weed management, particularly in addressing resistance to other herbicide classes.^{[1][2]} Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key step in chlorophyll biosynthesis.^{[1][3][4]} This guide provides a comprehensive technical overview of the history, chemical properties, mechanism of action, herbicidal efficacy, and toxicological profile of **Flumioxazin**, intended for researchers and professionals in the fields of agricultural science and drug development.

History and Development

Flumioxazin was developed by Sumitomo Chemical Co., Ltd. in Japan as part of an effort to combat the growing issue of weed resistance to established herbicides like glyphosate. It was first registered with the U.S. Environmental Protection Agency (EPA) in 2001 for use on soybean and peanut crops. Over the following years, its use expanded to include a wide range of fruit, vegetable, and ornamental crops, as well as forestry and aquatic applications. In 2014, strategic alliances were formed to integrate **Flumioxazin** into comprehensive weed management programs, such as Roundup Ready Plus, further solidifying its role in resistance management strategies.

Chemical Properties and Synthesis

Flumioxazin belongs to the N-phenylphthalimide chemical family. Its chemical structure and properties are summarized in the table below.

Property	Value
IUPAC Name	2-[7-fluoro-3-oxo-4-(prop-2-ynyl)-2H,4H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione
CAS Number	103361-09-7
Molecular Formula	C ₁₉ H ₁₅ FN ₂ O ₄
Molar Mass	354.337 g·mol ⁻¹
Water Solubility	1.8 mg/L
Vapor Pressure (25°C)	2.46 × 10 ⁻⁶ mmHg
Log K _{ow}	2.55
Henry's Law Constant (25°C)	6.36 × 10 ⁻⁹ atm·m ³ ·mol ⁻¹

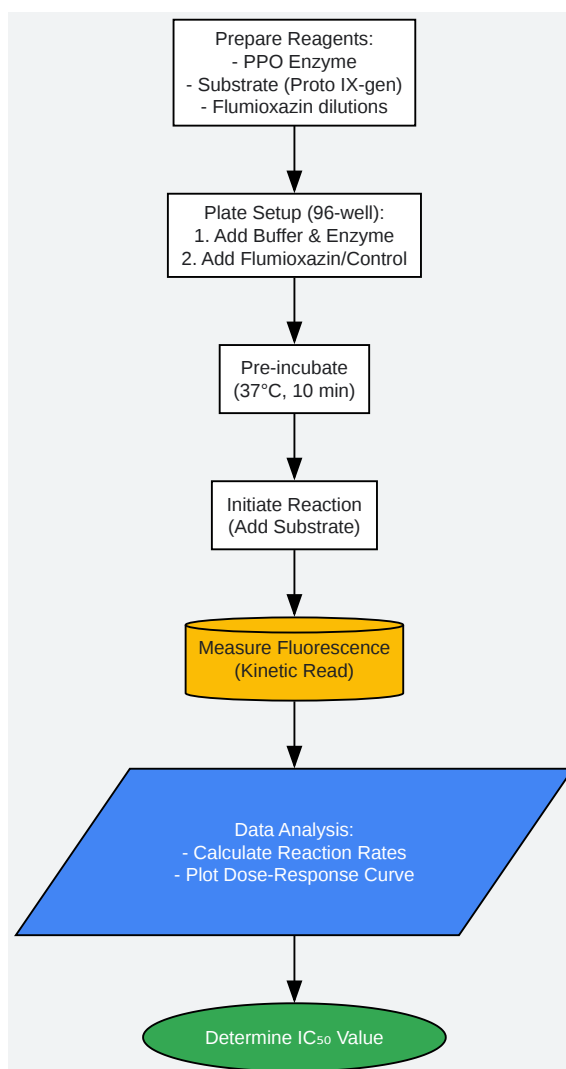
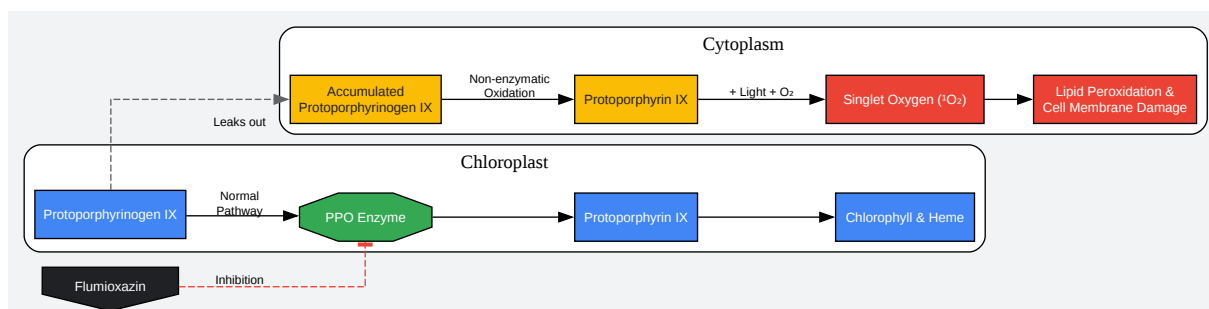
Synthesis: The commercial production of **Flumioxazin** is a multi-step process. A common synthetic route starts with m-dichlorobenzene, which undergoes nitration and fluorination to produce 1,5-difluoro-2,4-dinitrobenzene. This intermediate is then subjected to etherification, hydrogenation, cyclization, propynylation, and finally acylation with 3,4,5,6-tetrahydrophthalic anhydride to yield the final **Flumioxazin** molecule.

Mechanism of Action

Flumioxazin is a Group 14 (HRAC Group E) herbicide that acts as a light-dependent peroxidizing herbicide (LDPH). Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for catalyzing the oxidation of protoporphyrinogen IX (Proto IX-gen) to protoporphyrin IX (Proto IX), a precursor to both chlorophylls and hemes.

Inhibition of PPO by **Flumioxazin** leads to the accumulation of Proto IX-gen in the chloroplast. This excess Proto IX-gen leaks into the cytoplasm, where it is rapidly oxidized to Proto IX by a non-enzymatic process. The accumulated Proto IX in the cytoplasm, in the presence of light

and oxygen, generates highly reactive singlet oxygen ($^1\text{O}_2$). These reactive oxygen species cause rapid peroxidation of membrane lipids, leading to the loss of membrane integrity, cellular leakage, and ultimately, rapid necrosis and death of the plant tissue.



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